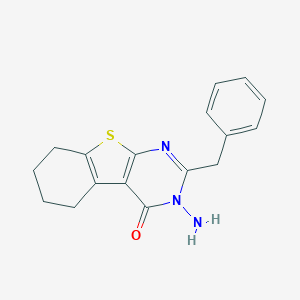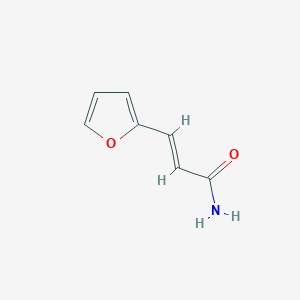
2-Furanacrylamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Furanacrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, materials science, and biological research. This compound has a furan ring attached to an acrylamide group, which makes it a versatile molecule with unique properties.
Wirkmechanismus
The mechanism of action of 2-Furanacrylamide is not fully understood, but it is believed to involve the modulation of various signaling pathways in cells. This compound has been shown to inhibit the activity of enzymes involved in inflammation and oxidative stress, which makes it a potential therapeutic agent for various diseases.
Biochemische Und Physiologische Effekte
2-Furanacrylamide has been shown to have various biochemical and physiological effects, including the inhibition of the production of pro-inflammatory cytokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. This compound has also been shown to have neuroprotective effects and to improve cognitive function in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-Furanacrylamide in lab experiments include its versatility and unique properties, which make it a valuable building block for the synthesis of bioactive molecules. However, the limitations of using this compound include its potential toxicity and the need for careful handling and storage.
Zukünftige Richtungen
There are several future directions for research on 2-Furanacrylamide, including the exploration of its potential as a therapeutic agent for various diseases, the development of new synthetic methods for this compound, and the investigation of its interactions with biological molecules. Additionally, further studies are needed to elucidate the mechanism of action of this compound and to determine its potential side effects.
Synthesemethoden
The synthesis of 2-Furanacrylamide can be achieved through various methods, including the reaction of furfurylamine with acryloyl chloride, the reaction of furan with acrylamide, and the reaction of furan-2-carboxylic acid with ammonia and acryloyl chloride. The yield and purity of the product depend on the reaction conditions, such as temperature, solvent, and catalyst.
Wissenschaftliche Forschungsanwendungen
2-Furanacrylamide has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess anti-inflammatory, antioxidant, and anticancer properties. This compound has also been used as a building block for the synthesis of various bioactive molecules, such as furan-containing peptides, which have shown promising results in treating various diseases.
Eigenschaften
CAS-Nummer |
623-16-5 |
|---|---|
Produktname |
2-Furanacrylamide |
Molekularformel |
C7H7NO2 |
Molekulargewicht |
137.14 g/mol |
IUPAC-Name |
(E)-3-(furan-2-yl)prop-2-enamide |
InChI |
InChI=1S/C7H7NO2/c8-7(9)4-3-6-2-1-5-10-6/h1-5H,(H2,8,9)/b4-3+ |
InChI-Schlüssel |
XSVYCXHKWNFZLL-ONEGZZNKSA-N |
Isomerische SMILES |
C1=COC(=C1)/C=C/C(=O)N |
SMILES |
C1=COC(=C1)C=CC(=O)N |
Kanonische SMILES |
C1=COC(=C1)C=CC(=O)N |
Andere CAS-Nummern |
623-16-5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



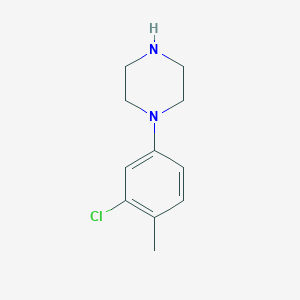
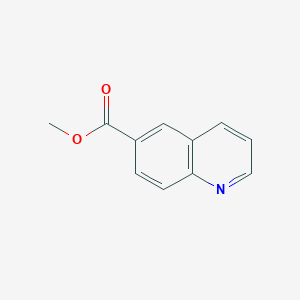
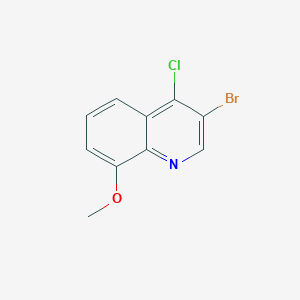
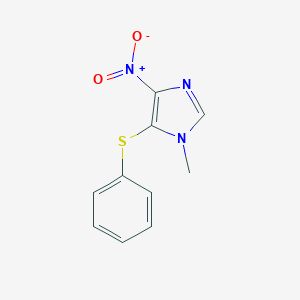
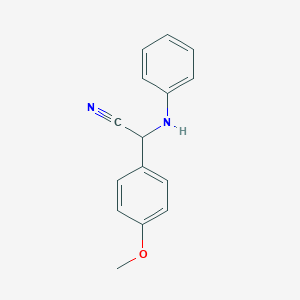
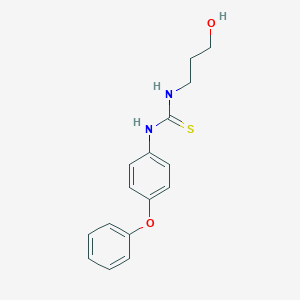
![Pentyl {[3-(2-methylphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetate](/img/structure/B186411.png)
![1-[3-(2,4-Dinitrophenoxy)phenyl]ethanone](/img/structure/B186415.png)
![Ethyl 4-methyl-2-[(phenylcarbamothioyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B186416.png)
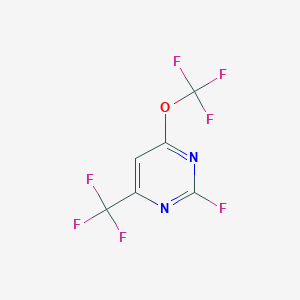
![5-methyl-3-phenyl-2-sulfanyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B186418.png)
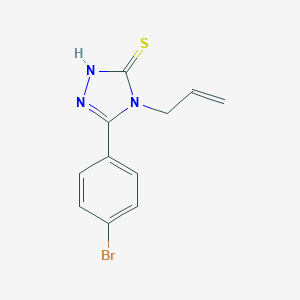
![2-(Diethylamino)-6,7-dihydro-4H-[1,3]oxazolo[3,2-a][1,3,5]triazin-4-one](/img/structure/B186421.png)
